Product packaging for IR6 protein(Cat. No.:CAS No. 146314-51-4)

IR6 protein

Cat. No.: B1175847
CAS No.: 146314-51-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The IR6 protein is an accessory protein from the SARS-CoV-2 virus, known for its high cytotoxicity and key role in suppressing the host cell's immune response to enable viral replication. Its primary research value lies in its potent antagonism of interferon signaling, which it achieves through a dual mechanism. First, IR6 impedes the nuclear translocation of the transcription factor STAT1, blunting the interferon-mediated antiviral response. Second, and most notably, IR6 binds to the host protein RAE1, a component of the nuclear pore complex. This interaction sequesters RAE1 in the cytoplasm, depleting its nuclear availability and severely impairing mRNA transport from the nucleus. This disruption of nucleocytoplasmic transport is a critical mechanism behind the protein's pathogenicity. By compromising this essential cellular function, IR6 not only facilitates immune evasion but also negatively affects host genome stability. Research indicates this occurs by disrupting cell cycle progression into the S-phase and promoting the accumulation of potentially harmful RNA-DNA hybrids. As a result, the this compound is an essential reagent for virologists and cell biologists studying SARS-CoV-2 pathogenesis, viral immune evasion strategies, and fundamental cellular processes like nuclear transport. This product is provided "For Research Use Only". Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

146314-51-4

Molecular Formula

C11H10N2O2

Synonyms

IR6 protein

Origin of Product

United States

Molecular Characteristics and Structural Biology of Irf6 Protein

Primary Sequence Features and Domain Architecture of IRF6 Protein

IRF family members, including IRF6, are characterized by conserved functional domains essential for their roles as transcriptional regulators. genecards.org The human IRF6 protein contains 467 amino acids. genecards.orgsinobiological.comuniprot.org

Here is a summary of key features of the human IRF6 protein sequence:

FeatureDescriptionLength (Amino Acids)
Full Length ProteinInterferon regulatory factor 6467
Molecular WeightApproximately 53 kDa (predicted 76.89 kDa for recombinant) abcam.com53129.76 Da (computed) sinobiological.com
Theoretical pI5.18 sinobiological.com-

Note: The predicted molecular weight for recombinant protein can vary depending on the expression system and tags used.

The primary sequence of IRF6 is organized into distinct functional domains: a conserved N-terminal DNA-binding domain (DBD) and a less conserved C-terminal protein-binding domain known as the SMIR/IAD. genecards.orgnih.govsinobiological.com

N-terminal Winged-Helix DNA-Binding Domain (DBD)

The N-terminal region of IRF6 contains a highly conserved winged-helix DNA-binding domain (DBD). genecards.orgnih.govumw.edu.pl This domain is typically located within amino acids 13-113 of the human IRF6 protein and is encoded by exons 3 and 4 of the IRF6 gene. frontiersin.orgnih.govscielo.br A signature motif of the IRF DBD is a tryptophan repeat, consisting of five residues spaced at intervals. nih.govoup.com The winged-helix structure is characteristic of this domain, mediating the binding of IRF proteins to specific DNA sequences known as IRF-binding elements (IRF-Es). oup.comresearchgate.net Studies have shown that the IRF6-DBD can bind to ISRE (Interferon-Stimulated Response Element) sites. researchgate.net Mutations within the DBD, particularly missense variants, are frequently associated with more severe phenotypes like Popliteal Pterygium Syndrome, suggesting the critical role of this domain in DNA interaction and subsequent transcriptional regulation. frontiersin.org

C-terminal SMIR/IAD (Interferon Association Domain) Protein-Binding Region

The C-terminal part of IRF6 contains a protein-binding domain referred to as the SMIR (SMAD/IRF) or IAD (Interferon Association Domain). nih.govsinobiological.comumw.edu.pl This domain is less conserved compared to the DBD and is involved in protein-protein interactions, including homo- and heterodimerization of IRF family members and interactions with other transcription factors. nih.govnih.govoup.com In human IRF6, this domain is located approximately within amino acids 226-394 and is encoded by exons 7-9. frontiersin.orgscielo.br The SMIR/IAD domain mediates interactions crucial for the cooperative transcriptional activation function of IRF6. genecards.org Mutations in the SMIR/IAD domain can disrupt this protein-protein interaction activity. genecards.org For instance, a novel frameshift variant in the SMIR/IAD affecting amino acids from the end of the IAD to the C-terminal domain was found to impact protein structure and potentially disrupt function. bjmu.edu.cnnih.gov

Tertiary and Quaternary Structural Predictions and Characterization of IRF6 Protein

While experimental determination of the full-length IRF6 protein structure has been challenging, computational approaches like AlphaFold2 have provided predicted structures. nih.gov These predicted structures offer insights into the potential tertiary (three-dimensional folding of a single polypeptide chain) and quaternary (arrangement of multiple polypeptide chains) structures of IRF6. nih.gov

Based on structural predictions and homology modeling with other IRF family members, the IRF6 protein is expected to adopt a structure consistent with its function as a transcription factor. The N-terminal DBD forms a winged-helix motif responsible for DNA binding. oup.comresearchgate.net The C-terminal SMIR/IAD is predicted to mediate protein-protein interactions, and homology models suggest that IRF6 can form homodimers through this domain. bjmu.edu.cnnih.gov

Predicted structures have been utilized to explore the relationship between mutations and pathogenicity, revealing that deleterious mutation clusters tend to be located around the protein binding domain. nih.gov This highlights the importance of structural information in understanding the impact of genetic variants on IRF6 function. Although IRF6 is structurally characterized as a transcription factor, it is predominantly found in the cytoplasm and less frequently visualized in the nucleus under certain conditions. researchgate.netproteinatlas.orgfrontiersin.org Its nuclear translocation is suggested to be dynamic and potentially involve phosphorylation. nih.gov

IRF6 does not appear to form large protein complexes but rather functions through interactions with DNA and potentially other transcription factors. abcam.com It has been shown to interact with proteins such as SERPINB5 and RIPK4. abcam.comgenecards.org

Conformational Dynamics and Allosteric Regulation of IRF6 Protein

The function of many proteins, including transcription factors, can be regulated by conformational dynamics and allostery. Allostery involves the regulation of protein activity by binding of an effector molecule at a site distinct from the active or binding site, inducing conformational changes that affect activity. nih.govresearchgate.net

While specific detailed research findings on the conformational dynamics and allosteric regulation of IRF6 are less extensively documented compared to its basic structure and function, the principles of protein dynamics and allostery are relevant to understanding IRF6 activity. Phosphorylation is a key post-translational modification that can influence protein conformation, localization, and interaction with other molecules, often acting as an allosteric effector. abcam.comnih.govresearchgate.net IRF6 is known to be phosphorylated, and its phosphorylation status is linked to cell cycle-dependent degradation and activation. abcam.comnih.gov Specific serine residues, such as Ser-413 and Ser-424, have been identified as important for the trans-activation function of IRF6, potentially through phosphorylation-mediated mechanisms. frontiersin.orgnih.gov

Mutations, particularly those affecting key residues or domains, can alter the conformational dynamics of a protein, impacting its stability, interactions, and ultimately its function. nih.gov The observation that mutations in the protein binding domain tend to cluster in deleterious variants suggests that alterations in the dynamics or structure of this region can significantly impair IRF6 activity. nih.gov Further research employing techniques like NMR spectroscopy or molecular dynamics simulations could provide more detailed insights into the conformational changes and allosteric mechanisms that govern IRF6 function and regulation. nih.govresearchgate.net

Genetics and Transcriptional Control of Irf6 Protein Expression

Genomic Localization and Gene Structure of IRF6

The human IRF6 gene is located on chromosome 1 at band 1q32.2. ncpsb.org.cn The gene spans approximately 20.5 to 20.6 kilobases. It is composed of 10 exons, although some representations may depict 9 or 10 exons, with exon 9 being notably longer than typically drawn to scale. The coding sequence (CDS) of IRF6 is 1,404 base pairs in length, which translates into a protein of 467 amino acids.

The IRF6 protein structure includes two key conserved domains characteristic of the IRF family: a highly conserved N-terminal helix-turn-helix DNA-binding domain (DBD) and a less conserved C-terminal protein-binding domain, also known as the Ski-interacting protein-like domain (SMIR) or IAD domain. ncpsb.org.cnncpsb.org.cn Exons 3 and 4 of the IRF6 gene encode the DNA-binding domain, while exons 7 and 8 (or 7 and 9) encode the protein-binding domain. The IRF6 gene undergoes alternate splicing, resulting in the production of multiple transcript variants.

Transcriptional Regulation of IRF6 Gene Expression

The transcriptional regulation of IRF6 gene expression is a complex process involving various cis-regulatory elements and transcription factors, as well as epigenetic modifications and upstream signaling pathways.

As a transcriptional activator, the IRF6 protein exerts its function by binding to specific DNA regions to control gene activity. The promoter region of the IRF6 gene contains potential binding sites for a variety of transcription factors, including ATF, GR, GR-alpha, GR-beta, Meis-1, p53, POU2F1, POU2F1a, and RelA, as identified by QIAGEN.

Research has shown that p63, another transcription factor, is a direct target of IRF6 and activates IRF6 transcription through an enhancer element. ncpsb.org.cn This enhancer, known as MCS9.7, is located 9.7 kilobases upstream of the IRF6 transcriptional start site and exhibits enhancer activity that mirrors endogenous Irf6 expression during embryonic development in mouse models.

Other transcription factors also influence IRF6 expression. ZEB1 has been shown to negatively regulate IRF6, while ELF3 acts as a positive regulator. Both ZEB1 and ELF3 can directly bind to the IRF6 promoter. ncpsb.org.cn Furthermore, IRF6 itself can bind to conserved elements near the promoter of GRHL3, suggesting a direct role in stimulating GRHL3 expression through enhancer activity. Studies on non-coding variants near IRF6 associated with isolated orofacial cleft have revealed that risk-associated alleles can lead to lower IRF6 expression by favoring the binding of transcriptional repressors such as FOXE1 and ETS2.

Epigenetic mechanisms, particularly DNA methylation of the promoter region, play a significant role in regulating IRF6 gene expression. Aberrant promoter DNA hypermethylation of IRF6 has been observed in various cancers, including Vulvar Squamous cell carcinoma, melanoma, gastric cancer, and urothelial carcinoma, and is associated with cancer onset and progression. ncpsb.org.cnresearchgate.netncpsb.org.cnnih.gov

In squamous cell carcinomas, the down-regulation of IRF6 expression correlates with methylation on a CpG dinucleotide island located within its promoter region. researchgate.net Treatment with 5-azacytidine (B1684299) (5-AzaC), an inhibitor of DNA methyltransferases, has been shown to induce IRF6 expression at both the mRNA and protein levels in cancer cell lines exhibiting high levels of IRF6 promoter methylation. researchgate.net Analysis of TCGA stomach cancer cohorts revealed a negative correlation between IRF6 expression and promoter methylation. ncpsb.org.cn In urothelial carcinoma, IRF6 has been found to be epigenetically silenced through DNA methylation and histone modifications. nih.gov Treatment with cyproheptadine (B85728) (CPH) in urothelial carcinoma cells can restore IRF6 expression, potentially by inducing promoter hypomethylation and enriching for active histone marks like H3K27 acetylation and H3K4 mono-methylation. nih.gov

Upstream signaling pathways also influence IRF6 transcription. The transforming growth factor beta 3 (TGFβ3) signaling pathway has been identified as a regulator of IRF6. Studies have demonstrated that TGFβ3 increases IRF6 expression. This interaction is particularly important during embryonic development, as IRF6 is involved in TGFβ3-mediated palatal fusion.

Detailed research findings indicate that TGFβ3 increases IRF6 expression, which in turn regulates the expression of SNAI2. IRF6 appears to play a role in regulating epithelial-mesenchymal transition (EMT) during palatal fusion via SNAI2. Experimental data show that ectopic expression of IRF6 leads to increased SNAI2 expression and a reduction in the expression of epithelial markers such as E-cadherin, Plakophilin, and ZO-1. Conversely, knockdown of Irf6 expression resulted in decreased SNAI2 expression and the restoration of epithelial markers that were diminished by TGFβ3. Furthermore, induction of EMT by TGFβ1 has also been shown to result in increased levels of IRF6. wikipedia.org There is also evidence suggesting that IRF6 may reciprocally control TGFβ3 signaling, at least in the posterior regions of the secondary palate.

Genetic Variants and Mutational Spectrum Associated with IRF6 Function

Genetic variations and mutations within the IRF6 gene are strongly associated with several developmental disorders, primarily affecting craniofacial development. Mutations in IRF6 are the known cause of Van der Woude syndrome (VWS) and Popliteal pterygium syndrome (PPS), which are allelic autosomal dominant disorders. ncpsb.org.cn

A wide spectrum of over 200 mutations in IRF6 has been documented in relation to VWS, including missense, non-sense, frameshift, microdeletions, and splice-site mutations. These mutations collectively account for a significant percentage of VWS diagnoses, estimated to be around 72%. The distribution of these mutations within the gene is not random, with a notable proportion localized to exons 3 and 4, which encode the DNA-binding domain, and exons 7 and 9 (or 7 and 8), which encode the protein-binding domain.

Interestingly, different types of clefts, such as cleft lip with or without cleft palate and isolated cleft palate, can segregate within the same family harboring a single IRF6 mutation. ncpsb.org.cn Beyond syndromic forms, common alleles in IRF6 have also been associated with non-syndromic orofacial cleft (NSOFC) in various populations through genome-wide association studies and candidate gene studies. ncpsb.org.cn Variants in IRF6 have consistently shown association with syndromic cleft and/or palate across multiple studies. ncpsb.org.cn

Genetic variations in regulatory elements near IRF6 can also contribute to disease. A rare mutation (350dupA) was identified in a conserved IRF6 enhancer element (MCS9.7) in a VWS family. This mutation disrupted enhancer activity through both loss- and gain-of-function mechanisms, highlighting the importance of screening for regulatory mutations in patients with orofacial cleft. Furthermore, variations in IRF6, along with other genes like MSX1 and PAX9, and their interactions, may be associated with nonsyndromic cleft lip with or without palate. Studies have also indicated that mutations in IRF6 and GRHL3 can result in nearly identical orofacial cleft phenotypes. Analysis of IRF6 variants has provided specific risk estimates for clefting of the lip in different populations.

Loss-of-function mutations represent a significant category of IRF6 variants associated with developmental disorders. Protein-truncation mutations, including nonsense and frameshift mutations, are observed more frequently in VWS compared to PPS and are consistent with a mechanism of haploinsufficiency in VWS pedigrees. Indeed, loss-of-function mutations in IRF6 are estimated to be responsible for approximately 70% of VWS cases.

Nonsense mutations lead to the introduction of premature termination codons, resulting in truncated IRF6 proteins that lack normal function, contributing to developmental disorders affecting maxillofacial structures. A key mechanism underlying the impact of these mutations is the degradation of most mutant IRF6 transcripts through the nonsense-mediated decay (NMD) pathway, which leads to haploinsufficiency of IRF6. Mutant transcripts containing a premature termination codon located more than 50-55 nucleotides away from the final exon-exon junction are typically targeted for NMD.

Detailed research has characterized specific loss-of-function mutations. A novel frameshift mutation (c.1088-1091delTCTA; p.Ile363ArgfsTer33) was identified as the likely causative variant in a Chinese VWS pedigree. This mutation resulted in an unstable protein that was preferentially targeted for proteasomal degradation and could not rescue the abnormal periderm phenotype in a zebrafish model. Missense mutations causing VWS may also result in a complete loss of IRF6 function, impacting both its DNA and protein binding capabilities. Mutations located within the DNA-binding and SMIR/IAD domains are known to disrupt IRF6 function.

A novel stop-gain mutation (c.748C>T:p.R250X) identified in a three-generation VWS family disrupted the normal function of IRF6. This mutation affected the cellular localization of IRF6, causing it to predominantly shift from the nucleus to the cytoplasm. Furthermore, this mutation led to a reduction in the binding of IRF6 to histone modification-associated proteins, highlighting its impact on protein interactions. Ultimately, the mutations found in patients with VWS and PPS are understood to inhibit the DNA binding and transcriptional activation functions of IRF6.

Compound Names and PubChem CIDs

Compound NamePubChem CID
IRF6 gene3664
IRF6 proteinNot available from search results

Data Tables

Gene FeatureLocation/DescriptionSource Exons
DNA-binding domainN-terminal helix-turn-helixExons 3 and 4
Protein-binding domainC-terminal SMIR/IADExons 7 and 8 (or 7 and 9)
Coding Sequence (CDS)1,404 bp-
Protein Length467 amino acids-
Mutation TypeAssociation with VWS/PPSExamples/Notes
MissenseAssociated with VWS and PPS; VWS-causing may be loss-of-functionAffects DNA and/or protein binding
NonsenseMore common in VWS; leads to protein truncationResults in loss of normal function and NMD
FrameshiftAssociated with VWS; leads to protein truncationResults in loss of normal function and instability
MicrodeletionsAssociated with VWS-
Splice-site mutationsAssociated with VWS/PPS-
Regulatory mutationsAssociated with VWS; in enhancer elementsCan cause loss- and gain-of-function effects
Regulatory Element/FactorInfluence on IRF6 TranscriptionNotes
Promoter elementsBinding sites for various TFsATF, GR, p53, POU2F1, RelA, etc.
Enhancer (MCS9.7)Activates IRF6 transcriptionLocated 9.7 kb upstream; binds p63 ncpsb.org.cn
p63Activates IRF6 transcriptionDirect target of IRF6 ncpsb.org.cn
ZEB1Negative regulationBinds to IRF6 promoter ncpsb.org.cn
ELF3Positive regulationBinds to IRF6 promoter ncpsb.org.cn
FOXE1Transcriptional repressorBinding favored by risk alleles near IRF6
ETS2Transcriptional repressorBinding favored by risk alleles near IRF6
Promoter MethylationRepresses IRF6 transcriptionAssociated with cancer; CpG island methylation ncpsb.org.cnresearchgate.netncpsb.org.cnnih.gov
TGFβ3 signalingIncreases IRF6 expressionInvolved in palatal fusion
TGFβ1 signalingIncreases IRF6 expressionInvolved in EMT induction wikipedia.org

Cellular and Molecular Functions of Irf6 Protein

IRF6 Protein as a Sequence-Specific DNA-Binding Transcription Factor

IRF6 functions as a sequence-specific DNA-binding transcription factor, modulating the expression of target genes crucial for development and cellular processes. Its DNA-binding activity is mediated by a conserved N-terminal domain.

IRF6 directly regulates the transcription of several genes involved in epithelial development and other processes. Key identified transcriptional targets include GRHL3, SNAI2, and ABCG2.

GRHL3 (Grainyhead-like transcription factor 3): GRHL3 is a transcription factor that is itself regulated by IRF6. Both genes are required for proper palate formation, likely functioning in convergent pathways. Mouse embryos lacking GRHL3 exhibit cleft palates, similar to those with IRF6 deficiencies.

SNAI2 (Snail Family Transcriptional Repressor 2): While not explicitly detailed in the provided snippets regarding a direct transcriptional link with IRF6, SNAI2 is a transcription factor involved in epithelial-mesenchymal transition (EMT), a process that can be indirectly influenced by IRF6's role in epithelial differentiation and proliferation.

ABCG2 (ATP Binding Cassette Subfamily G Member 2): IRF6 has been shown to directly target the ABCG2 gene, a transporter protein, and suppress its expression in nasopharyngeal carcinoma cells. This interaction is associated with the attenuation of cancer stem cell properties.

IRF6 regulates the expression of downstream genes in a cell-type-specific manner, particularly in epithelial tissues.

In keratinocytes, IRF6 is a key determinant of the proliferation-differentiation switch essential for appropriate epidermal development. It influences genes involved in keratinocyte differentiation and proliferation. Research on mouse models indicates IRF6's crucial role in determining keratinocyte proliferation and the formation of the oral periderm.

In mammary epithelial cells, IRF6 plays a role in regulating proliferation and differentiation. Its expression is increased in quiescent, differentiated lobuloalveolar cells compared to proliferating cells during pregnancy. IRF6, potentially in collaboration with Maspin, promotes mammary epithelial cell differentiation by facilitating entry into the G0 phase of the cell cycle.

Studies in breast cancer cell lines have shown that elevated IRF6 expression can suppress cell proliferation and tumorigenicity. RNA sequencing analysis in these cells revealed that IRF6 downregulates the expression of the PIK3R2 gene, which in turn modulates the PI3K/AKT pathway, influencing breast cancer pathogenesis.

IRF6 also plays a role in regulating genes involved in craniofacial morphogenesis. Its expression is particularly high in the medial edges of the paired palatal shelves during fusion in mouse embryos.

The regulation of IRF6 expression itself can be influenced by other factors and pathways. For instance, IRF6 expression is partially regulated by canonical Notch signaling and ΔNp63 downregulation in breast epithelial cells.

Protein-Protein Interactions of IRF6 Protein

Beyond its DNA-binding function, IRF6 engages in protein-protein interactions that are crucial for regulating its activity, stability, and downstream effects.

IRF6 interacts with other transcription factors, influencing complex transcriptional networks.

p63 (TP63): The transcription factor p63 is critical for the development, growth, and differentiation of stratified epithelia. Research indicates that IRF6 is a direct target of p63, and p63 activates IRF6 transcription through an enhancer element. p63 and IRF6 interact genetically during the development of the secondary palate. IRF6 dysfunction in disorders like Van der Woude syndrome and orofacial clefting may involve interactions with p63, negatively influencing epithelial development. p63 and TFAP2A can bind simultaneously to IRF6-binding regions, suggesting cooperative regulation of target genes.

TFAP2A (Transcription Factor AP-2 Alpha): TFAP2A is another transcription factor that interacts with IRF6. A single nucleotide polymorphism (SNP) in the IRF6 region that affects the binding site of TFAP2A can increase the risk of non-syndromic cleft lip/palate by altering IRF6 transcription. TFAP2A maps to a chromosomal region associated with orofacial clefts, and mutations in Tfap2a in mice result in facial anomalies. Sequential ChIP studies have shown that TFAP2A and p63 can co-bind to IRF6-binding regions, suggesting potential cooperative regulatory roles.

IRF6 interacts with components of signaling pathways, integrating its transcriptional activity with cellular signaling cascades.

PIK3R2 (Phosphoinositide-3-Kinase Regulatory Subunit 2): As mentioned earlier, IRF6 downregulates the expression of PIK3R2, a regulatory subunit of PI3K, thereby modulating the PI3K/AKT signaling pathway. This interaction is significant in the context of breast cancer pathogenesis.

SMAD2/3 (SMAD Family Member 2/3): While not a direct protein-protein interaction with IRF6 itself, IRF6 can influence the phosphorylation of SMAD2/3 through its regulation of the lncRNA TGFβ2-AS1. TGFβ2-AS1 modulates the TGFβ signaling pathway by influencing SMAD2/3 phosphorylation, which is critical in maxillofacial development, particularly the palate. A mutation in IRF6 has been shown to result in the downregulation of TGFβ2-AS1 expression, affecting SMAD2/3 phosphorylation.

IRF6 interacts with proteins involved in its post-translational modification and degradation, which are key regulatory mechanisms.

Maspin (SERPINB5): Maspin, a tumor suppressor in the mammary gland, directly interacts with IRF6. This interaction occurs via the conserved IRF protein association domain and is regulated by phosphorylation of IRF6. Maspin and IRF6 may function cooperatively to promote mammary epithelial cell differentiation. The interaction with

Subcellular Localization and Dynamics of IRF6 Protein (e.g., Nuclear Translocation)

The Interferon Regulatory Factor 6 (IRF6) protein exhibits a dynamic subcellular localization, being detected in both the cytoplasm and the nucleus in various cell types, including keratinocytes and glandular cells of normal stomach tissues. wikipedia.orgwikipedia.orgwikipedia.orgciteab.comciteab.comciteab.com This dual localization suggests that IRF6 may exert functions in both cellular compartments.

Research findings highlight that the subcellular distribution of IRF6 is not static and can be influenced by various factors, including specific cellular signals and protein mutations. For instance, wild-type IRF6 is observed in both the cytoplasm and nucleus in human oral keratinocyte (HOK) cells. wikipedia.org In contrast, a specific stop-gain mutation (c.748C>T:p.R250X) in the IRF6 gene, associated with Van der Woude syndrome (VWS), leads to a predominant cytoplasmic localization of the truncated IRF6 protein in HOK cells. wikipedia.orginnexscientific.com This altered localization suggests that the mutation impairs the nuclear import or enhances the nuclear export of IRF6, potentially impacting its transcriptional regulatory functions within the nucleus. wikipedia.org

Nuclear translocation of IRF6 can be triggered by specific stimuli. Treatment with the Toll-like Receptor 3 (TLR3) agonist poly(IC) has been shown to induce nuclear translocation of IRF6 in keratinocytes. wikipedia.org Similarly, activation of Protein Kinase C (PKC), for example, by treatment with Phorbol 12-myristate 13-acetate (PMA), induces transient nuclear translocation of IRF6. citeab.com These findings indicate that IRF6's movement into the nucleus is a regulated process, likely in response to upstream signaling events.

The dynamic nature of IRF6 nuclear translocation is further supported by studies utilizing nuclear export inhibitors. Treatment with Leptomycin B, an inhibitor of CRM1-mediated nuclear export, resulted in increased nuclear localization of a phosphomimetic IRF6 mutant (IRF6 S413E/S424E) that otherwise showed inconsistent nuclear presence despite increased dimerization. wikipedia.org This suggests that even when potentially activated (mimicked by phosphorylation), IRF6's localization is subject to active nuclear export, highlighting a balance between import and export mechanisms governing its distribution. wikipedia.org

While IRF6 is known as a transcription factor, its presence and function in the cytoplasm have also been noted. Several studies have reported IRF6 being mainly detected in the cytoplasm of keratinocytes, suggesting potential non-transcriptional roles. fishersci.casmartscience.co.th Recent research has uncovered a novel non-transcriptional function for IRF6 in regulating cell-cell adhesions through its involvement in the recycling of E-cadherin. smartscience.co.thfishersci.atamericanelements.com IRF6 has been found to form a protein complex in recycling endosomes with Rab11, Myosin Vb, and E-cadherin, and its protein binding domain (PBD) is crucial for this interaction. smartscience.co.thamericanelements.com This demonstrates a role for cytoplasmic IRF6 in facilitating intracellular trafficking and the proper localization of adhesion proteins at the plasma membrane. fishersci.caamericanelements.com

The precise nuclear localization signal (NLS) of IRF6 has not been fully characterized but may share homology with that of IRF5. ebi.ac.uk The interplay between IRF6's DNA-binding domain (DBD) and PBD, along with regulatory mechanisms like phosphorylation and interaction with transport proteins, likely dictates its dynamic shuttling between the cytoplasm and nucleus, thereby coordinating its diverse transcriptional and non-transcriptional functions.

Summary of IRF6 Subcellular Localization Findings

IRF6 Variant/ConditionObserved LocalizationNotesSource
Wild-type IRF6 (Basal)Cytoplasm and NucleusObserved in various cell types. wikipedia.orgwikipedia.orgwikipedia.orgciteab.comciteab.comciteab.com
Mutant IRF6 (p.R250X)Predominantly CytoplasmAssociated with impaired nuclear import. wikipedia.orginnexscientific.com
Wild-type IRF6 + Poly(IC) TreatmentIncreased Nuclear TranslocationObserved in keratinocytes. wikipedia.org
Wild-type IRF6 + PMA TreatmentTransient Nuclear TranslocationIndicates regulated import upon PKC activation. citeab.com
Phosphomimetic IRF6 (S413E/S424E)Inconsistent Nuclear, CytoplasmSuggests dynamic regulation and potential rapid export. wikipedia.org
Phosphomimetic IRF6 (S413E/S424E) + LMBPartial Nuclear LocalizationInhibition of nuclear export increases nuclear presence. wikipedia.org
IRF6 (Studies reporting predominant cytoplasmic)Mainly CytoplasmAssociated with potential non-transcriptional functions. fishersci.casmartscience.co.th
IRF6 in Recycling EndosomesCytoplasmic (Endosomes)Involved in E-cadherin recycling via PBD interaction. smartscience.co.thamericanelements.com

This table summarizes key observations regarding IRF6 localization under different conditions and with a specific mutation, illustrating the complexity of its cellular distribution and dynamics as reported in the literature.

Role of Irf6 Protein in Key Biological Processes

Epithelial Development and Differentiation

IRF6 is a pivotal factor in the development and differentiation of various epithelial tissues, acting as a key determinant in the delicate balance between cell growth and maturation. abcam.comuniprot.orgproteinatlas.orgnih.gov

Craniofacial Morphogenesis and Oral Epithelium Differentiation

IRF6 plays an essential role in craniofacial morphogenesis and the differentiation of the oral epithelium. frontiersin.orgabcam.comfrontiersin.orgcndent.comnih.govpnas.orgresearchgate.net Its involvement in these processes is highlighted by the association of IRF6 mutations with syndromic and non-syndromic forms of cleft lip and palate, the most common congenital craniofacial anomalies. frontiersin.orgfrontiersin.orgcndent.com Studies in Irf6-deficient mice have demonstrated abnormal craniofacial development, including severe skin, limb, and craniofacial anomalies, along with a thickened and disorganized oral epithelium. frontiersin.orgfrontiersin.orgresearchgate.net IRF6 is crucial for regulating the balance between immature ectoderm differentiation and proliferation during craniofacial morphogenesis. frontiersin.org It is also involved in the fusion of facial processes during palate development. cndent.com Abnormal differentiation of the oral periderm, the superficial layer of the oral epithelium, due to IRF6 dysfunction can lead to adhesion between palatal shelves and the tongue, contributing to orofacial clefts. frontiersin.orgnih.gov

Epidermal Development and Keratinocyte Differentiation/Proliferation Switch

IRF6 is a key determinant of the keratinocyte proliferation-differentiation switch and is essential for appropriate epidermal development. frontiersin.orgabcam.comuniprot.orgdovepress.comproteinatlas.orgnih.govpnas.org It regulates the balance between proliferation and differentiation in keratinocytes, a process vital for the formation and maintenance of the epidermis. frontiersin.orgdovepress.com IRF6 is transcriptionally activated by p63 and contributes to limiting keratinocyte proliferative potential by inducing p63 down-regulation. pnas.org Loss of IRF6 leads to impaired differentiation and keratinization in stratified epithelia. pnas.org Research using Irf6 knockout mice has shown a hyperproliferative epidermis with aberrant localization of proliferating keratinocytes in the suprabasal layers, and a failure of epidermal keratinocytes to undergo terminal differentiation, resulting in the absence of a functional periderm. frontiersin.orgresearchgate.net IRF6 also contributes to the activation of Grainyhead-like 3 (GRHL3) expression, a transcription factor involved in promoting barrier formation and periderm differentiation. nih.gov

Mammary Epithelial Cell Proliferation and Differentiation

IRF6 has been identified as a regulator of mammary epithelial cell proliferation and differentiation. abcam.comuniprot.orgnih.govproteinatlas.orgnih.govnih.gov It possesses growth inhibitory properties and interacts with maspin, a known tumor suppressor in normal breast tissue. nih.govnih.gov Findings suggest that IRF6 functions synergistically with maspin to regulate mammary epithelial cell differentiation, partly by influencing the cell cycle. nih.govnih.gov The expression of IRF6 is differentially regulated throughout mammary gland development, with maximal expression observed during lactation, a period characterized by quiescent and functionally differentiated secretory mammary epithelial cells. nih.govnih.gov Studies involving ectopic expression of IRF6 in breast cancer cell lines have demonstrated a reduction in cellular proliferation, further supporting its role as a negative regulator of growth in mammary epithelium. nih.govnih.gov

Intestinal Epithelial Cell Development

Recent studies have uncovered a role for IRF6 in the biology and development of intestinal epithelial cells (IECs). nih.govresearchgate.netbiorxiv.org Research utilizing CRISPR-mediated knockout of Irf6 in mouse IEC organoids has revealed significant changes in homeostasis and gene expression related to immunity and epithelial development. nih.govresearchgate.netbiorxiv.org Irf6 knockout organoids exhibited slower growth and reduced expression of genes involved in epithelial differentiation pathways. nih.govresearchgate.netbiorxiv.org These findings suggest a previously unappreciated role for IRF6 in determining intestinal epithelial cell development and maintaining barrier function. nih.govresearchgate.net

Cell Cycle Regulation and Proliferation Control

IRF6 plays a significant role in regulating the cell cycle and controlling cell proliferation, acting, in many contexts, as a negative regulator of growth. plos.orgnih.govnih.govnih.govnih.govresearchgate.net Cell cycle arrest has been shown to lead to the accumulation of IRF6 protein. plos.orgnih.gov Conversely, ectopic expression of IRF6 in various cell lines, including breast cancer cells, results in a decrease in cell numbers and reduced proliferation. plos.orgnih.govnih.govnih.gov This suggests that IRF6 may actively promote cell cycle arrest, potentially by facilitating entry into the G0 phase of quiescence. nih.govnih.gov The phosphorylation status of IRF6 is influenced by cellular proliferation, and this phosphorylation can signal for ubiquitination and proteasome-mediated degradation, affecting protein stability and potentially its function in cell cycle control. abcam.comnih.govnih.gov

Cell Adhesion and Migration Mechanisms

Beyond its roles in development and proliferation, IRF6 is also involved in regulating cell adhesion and migration, processes critical for tissue morphogenesis, wound healing, and maintaining epithelial integrity. nih.govresearchgate.net Genome-wide analysis has indicated that IRF6 directly controls genes involved in cell adhesion and epithelial development/proliferation. pnas.org Depletion or mutation of IRF6 can lead to dysregulation of genes integral to cell adhesion and epithelial cell migration. pnas.orgfrontiersin.org Studies using Irf6-deficient keratinocytes have shown impaired migration, characterized by delayed closure and reduced speed in scratch wound assays. researchgate.netbiologists.comresearchgate.net Mechanistically, IRF6 appears to function through the RhoA pathway to regulate cellular migration. biologists.comresearchgate.net Irf6-deficient keratinocytes exhibit an increased network of stress fibers and elevated levels of active RhoA, and blocking a downstream effector of RhoA, ROCK, can rescue the migration delay. biologists.comresearchgate.net While initial cell-matrix adhesion may be similar, IRF6-deficient keratinocytes tend to be larger and more spread. biologists.comresearchgate.net

Epithelial-Mesenchymal Transition (EMT) Regulation

IRF6 is implicated in the regulation of Epithelial-Mesenchymal Transition (EMT), a fundamental process involving the conversion of epithelial cells into mesenchymal cells, important in embryonic development, wound healing, and disease progression. Studies have shown that IRF6 is involved in TGFβ3-mediated palatal fusion, a developmental process that requires EMT researchgate.netuni.lu. Ectopic expression of IRF6 has been observed to promote palatal fusion and rescue defects induced by shTgfβ3 researchgate.net. Molecular analyses indicate that IRF6 influences the expression of EMT regulators; its ectopic expression increases the expression of SNAI2 (Slug) and decreases the expression of epithelial markers such as E-cadherin researchgate.net. Conversely, knockdown of Irf6 expression leads to decreased SNAI2 expression and restores the expression of epithelial markers like ZO-1 and Plakophilin that were diminished by TGFβ3 researchgate.net. These findings suggest that IRF6 acts as a mediator of TGFβ3, regulating EMT during embryonic palate development, potentially via SNAI2 researchgate.net.

Further research highlights the impact of IRF6 deficiency on human epithelial homeostasis. IRF6-deficient keratinocytes, while maintaining their epithelial character, exhibit altered colony morphology, migration patterns, and differentiation potential nih.gov. These cells show a tendency towards increased mRNA levels of mesenchymal markers such as Fibronectin and Vimentin, alongside downregulation of epithelial markers like GRHL3 nih.gov. IRF6-deficient keratinocytes often migrate as single cells rather than in a coordinated epithelial sheet, and display severe differentiation defects nih.gov. Proteomic analysis of IRF6-deficient keratinocytes revealed differential expression of proteins associated with differentiation, cell-cell adhesion, and immune response nih.gov. IRF6's involvement in craniofacial EMT is part of a complex regulatory network that includes pathways involving TGFβ3 and TWIST1, affecting the development of tissues like the palate uni.lu.

Mechanisms of Irf6 Protein in Pathogenesis Non Clinical Focus

Role in Craniofacial Malformations

Mutations in the IRF6 gene are a primary cause of several congenital craniofacial abnormalities. The IRF6 protein is essential for the proper development of the head and face, and disruptions in its function lead to significant malformations.

Van der Woude Syndrome (VWS) Mechanisms

Van der Woude syndrome (VWS) is the most common form of syndromic cleft lip and palate and is predominantly caused by mutations in the IRF6 gene. unesp.bruiowa.edu VWS is an autosomal dominant condition characterized by cleft lip with or without cleft palate, and distinctive pits on the lower lip. unesp.bruiowa.edu

The primary pathogenic mechanism in VWS is haploinsufficiency of IRF6, where a mutation in one of the two IRF6 alleles results in an insufficient amount of functional protein for normal development. unesp.brnih.gov Over 200 different mutations in IRF6 have been linked to VWS, including missense, nonsense, frameshift, and splice-site mutations. frontiersin.org These mutations are frequently located in the DNA-binding domain (encoded by exons 3 and 4) or the protein-binding domain (encoded by exons 7 and 9). frontiersin.org

Recent research has identified a novel stop-gain mutation (c.748C>T:p.R250X) in the IRF6 gene that leads to VWS. This mutation causes a premature stop codon, leading to a truncated protein. frontiersin.org Immunofluorescence studies have shown that this mutated IRF6 protein is predominantly localized in the cytoplasm rather than the nucleus, preventing it from performing its function as a transcription factor. frontiersin.org Furthermore, this specific mutation has been shown to downregulate the expression of TGFβ2-AS1, which in turn affects the phosphorylation of SMAD2/3, critical components of the TGFβ signaling pathway involved in palatal development. frontiersin.org

Studies on patient-derived keratinocytes with a novel frameshift variant have shown that the mutated IRF6 transcript is subject to nonsense-mediated mRNA decay (NMD), leading to reduced levels of the transcript and subsequent IRF6 haploinsufficiency. nih.gov The resulting truncated protein, while less stable, may retain some transcription factor function. nih.gov The IRF6 protein is a crucial regulator of the balance between the differentiation and proliferation of immature ectoderm during craniofacial development. nih.gov

VWS-Associated IRF6 Mutation Consequence Affected Cellular Process
Nonsense and Frameshift MutationsHaploinsufficiency due to premature termination of translation or mRNA decay. unesp.brnih.govReduced dosage of functional IRF6 protein impairs normal orofacial development. unesp.br
Missense MutationsAltered protein function, potentially affecting DNA binding or protein-protein interactions. frontiersin.orgDisruption of transcriptional regulation of target genes essential for craniofacial morphogenesis. frontiersin.org
c.748C>T:p.R250XPremature stop codon, cytoplasmic mislocalization. frontiersin.orgDownregulation of TGFβ2-AS1, affecting SMAD2/3 phosphorylation and the TGFβ pathway. frontiersin.org
Frameshift variant c. 961_965delGTGTAinsC/p. (Val321Profs*15)Incomplete nonsense-mediated mRNA decay, leading to a less stable, truncated protein. nih.govIRF6 haploinsufficiency and impaired regulation of epidermal differentiation. nih.gov

Popliteal Pterygium Syndrome (PPS) Mechanisms

Popliteal Pterygium Syndrome (PPS) is a more severe disorder also caused by mutations in the IRF6 gene and is allelic to VWS. unesp.bruiowa.edu It shares the orofacial features of VWS but also includes skin and genital anomalies, such as webbing of the skin (pterygium) on the backs of the legs. unesp.brnews-medical.netmedlineplus.gov

The pathogenic mechanism in PPS is often attributed to dominant-negative mutations in IRF6. unesp.br Unlike the loss-of-function mutations in VWS, dominant-negative mutations produce an abnormal IRF6 protein that not only is non-functional itself but also interferes with the function of the normal IRF6 protein produced from the unaffected allele. unesp.br These mutations are often missense mutations located in the DNA-binding domain of the protein. scispace.com

For instance, mutations affecting the Arg84 residue in the DNA-binding domain have been observed in multiple unrelated families with PPS. scispace.com This residue is critical for the protein's ability to bind to DNA. scispace.com The resulting mutant protein may still be able to interact with other proteins, forming inactive transcriptional complexes and thereby disrupting normal gene regulation more severely than simple haploinsufficiency. scispace.com This proposed mechanism helps to explain the more extensive developmental abnormalities seen in PPS compared to VWS. unesp.br

The IRF6 protein is active in the cells that give rise to tissues of the head and face, as well as the skin and genitals. news-medical.netmedlineplus.gov Mutations causing PPS alter the protein's ability to control the activity of specific genes, which disrupts the normal development and maturation of these tissues. medlineplus.gov

Non-Syndromic Orofacial Clefts

Non-syndromic orofacial clefts (NSOCs) are among the most common craniofacial birth defects, and genetic factors, including variations in the IRF6 gene, play a significant role in their etiology. nih.gov IRF6 is considered a major susceptibility gene for NSOCs. nih.gov

While causal mutations in IRF6 are found in a small percentage of families with apparent NSOCs, the contribution of this gene is significant. nih.govbiomedpharmajournal.org The mechanisms by which IRF6 variants contribute to NSOCs are thought to be part of a complex inheritance pattern, involving interactions with other genes and environmental factors. biomedpharmajournal.org

The clinical presentation of VWS can be variable, and some individuals may present with an isolated orofacial cleft, making it difficult to distinguish them from individuals with non-syndromic forms. nih.gov Therefore, some cases of presumed NSOCs may actually be a mild manifestation of VWS. nih.gov

Involvement in Neural Tube Defects (e.g., Spina Bifida)

Recent research has uncovered a link between mutations in the IRF6 gene and the occurrence of neural tube defects (NTDs), such as spina bifida. childrensnational.orgfuturity.org This finding suggests a broader role for IRF6 in embryonic development beyond craniofacial structures.

The proposed mechanism involves a gene regulatory network that includes IRF6, Transcription Factor AP-2 alpha (TFAP2A), and Grainyhead Like Transcription Factor 3 (GRHL3). childrensnational.orgfuturity.orgsciencedaily.com These genes are all necessary for the proper development of the neural tube, as well as the lip and palate. childrensnational.orgfuturity.org

Proper function of this network is dependent on a precise level of IRF6 expression; both too much and too little IRF6 can be detrimental. childrensnational.orgsciencedaily.com Overexpression of Irf6 in animal models has been shown to suppress the activity of Tfap2a and Grhl3, leading to exencephaly, a severe NTD where the brain is located outside the skull. childrensnational.orgsciencedaily.com Conversely, insufficient levels of Irf6 also result in reduced levels of Tfap2a and Grhl3, leading to structural birth defects. childrensnational.org This indicates that the Tfap2a-Irf6-Grhl3 network is a fundamental pathway for multiple morphogenetic processes during embryogenesis. childrensnational.orgsciencedaily.com

Tumor Suppressor Functions of IRF6 Protein in Epithelial Carcinomas

Beyond its role in development, the IRF6 protein has been identified as a tumor suppressor in certain types of cancers, particularly those of epithelial origin.

Squamous Cell Carcinomas (SCC)

In squamous cell carcinomas (SCCs), there is often a strong downregulation of IRF6 expression, which correlates with the invasive and differentiation status of the tumor. pnas.orgnih.gov This downregulation is frequently caused by epigenetic silencing, specifically promoter methylation of the IRF6 gene. pnas.orgnih.gov

The tumor suppressor function of IRF6 is mediated through its role in a regulatory feedback loop that controls the proliferation of epidermal cells. nih.gov IRF6 is transcriptionally activated by p63, and in turn, it induces the proteasome-mediated downregulation of p63, thereby limiting the proliferative potential of keratinocytes. nih.gov

Genome-wide analysis has identified direct target genes of IRF6 that are involved in cell adhesion, cell motility, and the control of epidermal precursor proliferation. pnas.org Dysregulation of these genes due to the loss of IRF6 function contributes to tumorigenesis. nih.gov The NOTCH-RIPK4-IRF6-ELOVL4 signaling axis has been identified as a key pathway that suppresses the formation of SCC. nih.gov In this pathway, RIPK4, a target of NOTCH signaling, phosphorylates and activates IRF6, which then increases the expression of ELOVL4, a fatty acid elongase with tumor-suppressive functions. nih.gov

In vitro studies have demonstrated that the downregulation of IRF6 promotes invasive behavior in SCC cells, while the reintroduction of IRF6 into these cells strongly inhibits their growth. nih.gov These findings indicate a crucial function for IRF6 in suppressing tumorigenesis in stratified epithelia. nih.gov

Mechanism Description Consequence in SCC
Promoter MethylationEpigenetic silencing of the IRF6 gene. pnas.orgnih.govDownregulation of IRF6 protein expression. pnas.org
Disruption of p63 Feedback LoopLoss of IRF6-mediated downregulation of p63. nih.govIncreased proliferative potential of keratinocytes. nih.gov
Altered Target Gene ExpressionDysregulation of genes involved in cell adhesion, motility, and proliferation. pnas.orgnih.govPromotion of invasive behavior and tumor growth. nih.gov
Impaired NOTCH-RIPK4-IRF6-ELOVL4 AxisReduced activation of IRF6 and downstream targets like ELOVL4. nih.govLoss of tumor suppressive function. nih.gov

Breast Cancer

Interferon Regulatory Factor 6 (IRF6) has been identified as a significant factor in the pathogenesis of breast cancer, where its expression level often correlates inversely with the aggressiveness of the disease. nih.govresearchgate.net Studies have consistently shown that IRF6 is downregulated in highly invasive breast cancer cell lines, whereas its expression is higher in less aggressive counterparts. nih.govnih.gov This differential expression suggests a tumor-suppressive role for the protein.

Functional assays have substantiated this hypothesis, demonstrating that the re-expression of IRF6 in aggressive breast cancer cells results in a marked reduction in cell proliferation and tumorigenicity. nih.govnih.gov In vivo studies using mouse models have further confirmed that overexpression of IRF6 can inhibit the growth of breast cancer tumors. nih.gov One of the mechanisms contributing to this anti-proliferative effect is the ability of IRF6 to promote cell cycle arrest. nih.gov Research indicates that IRF6, often in collaboration with the tumor suppressor protein maspin, facilitates the entry of mammary epithelial cells into the G₀ (quiescent) phase of the cell cycle, thereby halting proliferation and promoting differentiation. nih.govnih.gov The interaction between IRF6 and maspin is regulated by the phosphorylation state of IRF6. researchgate.netnih.gov

At the molecular level, IRF6 is thought to exert its tumor-suppressive effects by modulating key signaling pathways. One proposed mechanism involves the PI3K/AKT pathway, where IRF6 may mediate the expression of the PI3K-regulatory subunit PIK3R2, thereby controlling breast cancer pathogenesis. nih.govnih.gov However, the role of IRF6 can be context-dependent. Contrasting its tumor-suppressive function within cancer cells, some research indicates that breast cancer stem cells can induce the upregulation of IRF6 in associated stromal fibroblasts. mdpi.com This upregulation in the microenvironment promotes the formation of a supportive stromal niche, potentially aiding tumor sustenance. mdpi.com

Cell Line/ModelIRF6 Expression StatusEffect on PhenotypeAssociated Molecules
Highly invasive (e.g., MDA-MB-231)DownregulatedIncreased proliferation, tumorigenicityPIK3R2, PI3K/AKT
Poorly aggressive (e.g., MCF-7)UpregulatedDecreased proliferation, cell cycle arrestMaspin
Breast Cancer Stem Cells (BCSCs)Upregulated in stromal fibroblastsPromotes stromagenesis, supportive tumor nicheNot specified

Colorectal Cancer

In colorectal cancer (CRC), IRF6 has emerged as a putative tumor suppressor, with its expression being significantly lower in cancerous tissues and liver metastases compared to adjacent normal tissues. nih.govnih.gov This reduced expression is clinically relevant, as it often correlates with a poorer prognosis. nih.gov Immunohistochemical analyses of CRC tissues have revealed a positive correlation between the expression of IRF6 and E-cadherin, a key protein in maintaining epithelial cell adhesion, and a negative correlation with Ki67, a marker for cell proliferation. nih.govnih.gov

Experimental evidence strongly supports the role of IRF6 in suppressing CRC progression. Overexpression of IRF6 in CRC cell lines leads to the inhibition of cell proliferation, migration, and invasion. nih.govnih.gov Furthermore, IRF6 has been shown to enhance the chemosensitivity of CRC cells to cisplatin, a commonly used therapeutic agent. nih.govnih.gov This sensitization is achieved by promoting cisplatin-induced apoptosis and augmenting the drug's inhibitory effects on cell proliferation and invasion. nih.govnih.gov The underlying mechanism is believed to be linked to IRF6's ability to regulate the expression of proteins like E-cadherin, which is crucial for preventing metastasis. nih.gov

ConditionIRF6 ExpressionEffect of IRF6 OverexpressionKey Molecular Correlations
CRC Tissue vs. Normal TissueLowerSuppresses proliferation, migration, and invasionPositive with E-cadherin
Liver Metastasis vs. Normal TissueLowerIncreases sensitivity to CisplatinNegative with Ki67

Cervical Cancer and Nasopharyngeal Carcinoma

The involvement of IRF6 as a tumor suppressor extends to virally-induced cancers such as cervical cancer and nasopharyngeal carcinoma (NPC).

In nasopharyngeal carcinoma , a cancer type strongly associated with Epstein-Barr virus (EBV) infection, IRF6 also plays a protective role. nih.govresearchgate.net Elevated levels of IRF6 protein in NPC are linked to a better prognosis and an inhibition of tumor malignancy. nih.gov The mechanism may be related to the lifecycle of EBV. Latent EBV infection is known to promote the undifferentiated state characteristic of NPC, whereas the lytic, or active, phase of viral infection kills the host cell. researchgate.net Research has shown that IRF6 is required for the induction of the lytic EBV cycle in epithelial cells, suggesting that IRF6 may help prevent the establishment of the cancer-promoting latent state of the virus. researchgate.net

Cancer TypeIRF6 Expression StatusRole in PathogenesisKey Regulatory Molecules
Cervical CancerReducedSuppression is linked to poor survivalmiR-587 (repressor), HPV
Nasopharyngeal CarcinomaElevated (in good prognosis cases)Inhibits malignancy; may prevent EBV latencyEpstein-Barr Virus (EBV)

Molecular Mechanisms of Tumor Suppression

The function of IRF6 as a tumor suppressor is underpinned by its role in regulating fundamental cellular processes, including the cell cycle, cell adhesion, and invasion. nih.govresearchgate.netnih.gov

Regulation of Cell Cycle Genes: IRF6 acts as a negative regulator of the cell cycle. nih.gov It promotes cell cycle arrest, primarily by facilitating the cell's entry into the G₀ quiescent phase. nih.govnih.gov The protein's activity is tightly controlled; in quiescent cells, IRF6 is predominantly in a non-phosphorylated state. nih.gov When cells receive a signal to proliferate, IRF6 is rapidly phosphorylated, which targets it for degradation by the proteasome. nih.govnih.gov This degradation removes the block on proliferation, allowing the cell cycle to proceed. Consequently, the loss of IRF6 function in cancer cells removes this crucial checkpoint, contributing to uncontrolled proliferation. nih.govnih.gov

Regulation of Cell Adhesion: IRF6 is essential for the integrity of epithelial tissues through its regulation of cell-cell adhesion. nih.govnih.gov It directly influences the localization of key adhesion molecules. Specifically, IRF6 is required for the proper delivery and recycling of E-cadherin to the cell membrane, where it forms adherens junctions. nih.govnih.gov The loss of IRF6 does not necessarily reduce the total cellular amount of E-cadherin but rather impairs its placement at the cell surface, leading to weakened cell-cell junctions and a compromised epithelial barrier. nih.gov This function is critical, as the loss of E-cadherin-mediated adhesion is a hallmark of epithelial-mesenchymal transition (EMT), a process central to cancer progression.

Regulation of Invasion: By maintaining strong cell adhesion and controlling cell proliferation, IRF6 inherently suppresses cancer cell invasion. nih.gov Downregulation of IRF6 has been shown to promote an invasive phenotype in various cancer models. nih.govpnas.org Conversely, reintroducing IRF6 into cancer cells can inhibit their invasive capabilities. nih.govnih.gov This anti-invasive function is directly linked to its role in upregulating E-cadherin, which anchors cells together and prevents them from migrating. nih.govnih.gov Additionally, IRF6 has been found to regulate cell migration through the RhoA pathway, providing another layer of control over the cellular machinery required for invasion. nih.gov

MechanismKey Function of IRF6Downstream Effectors/Regulated GenesConsequence of IRF6 Loss
Cell Cycle RegulationPromotes entry into G₀ (quiescent) phaseProteasome pathwayUncontrolled cell proliferation
Cell AdhesionRegulates delivery of E-cadherin to the plasma membraneE-cadherin, Beta-catenin, VinculinWeakened cell-cell junctions, potential for EMT
InvasionInhibits cell migration and maintains epithelial structureE-cadherin, Arhgap29 (RhoA pathway)Increased invasive and metastatic potential

Regulatory Mechanisms of Irf6 Protein Activity

Post-Translational Modifications of IRF6 Protein

Post-translational modifications (PTMs) are critical regulators of protein function, localization, and stability. For IRF6, phosphorylation is a key PTM that significantly impacts its biological roles.

Phosphorylation and its Functional Consequences

Phosphorylation of IRF6 is a significant regulatory event, influencing its function and stability. The phosphorylation status of IRF6 is dependent on the cell cycle. uniprot.orggenecards.org In quiescent cells, IRF6 primarily exists in a non-phosphorylated state. nih.gov However, cellular proliferation leads to rapid IRF6 phosphorylation. nih.gov This phosphorylation is suggested to lead to decreased protein stability and acts as a signal for proteasome-dependent degradation. nih.gov

Specific serine residues in the C-terminal domain of IRF6, notably Ser-413 and Ser-424, have been identified as potential regulatory phosphorylation sites. nih.gov These sites are conserved in other IRF family members and across different species. nih.gov Activation of IRF6 appears to be regulated by phosphorylation at Ser-413 and Ser-424 by RIPK4. frontiersin.orgresearchgate.netresearchgate.net This phosphorylation by RIPK4 enables IRF6 and RIPK4 to coordinate in promoting the terminal differentiation of keratinocytes. researchgate.net

Phosphorylation not only impacts IRF6 stability but also its trans-activator function. nih.gov However, the phosphorylation-mediated regulation of IRF6 trans-activator function and degradation are likely regulated in a stimulus-dependent manner by distinct signaling pathways. nih.gov While phosphorylation at Ser-413 and Ser-424 is important for activation, mutation of these sites did not affect IRF6 protein levels, suggesting they may not be the primary sites targeting IRF6 for proteasomal degradation. nih.gov

Phosphorylation of key serine residues in the C-terminus of IRF6 can also significantly enhance its interaction with other proteins, such as the NME1/2 complex, which is important for epithelial dynamics during lip/palate development. dntb.gov.ua

Cross-talk with Other Signaling Pathways (e.g., TGFβ pathway, PI3K/AKT pathway)

IRF6 interacts and cross-talks with various signaling pathways, integrating developmental and cellular signals to regulate its function.

TGFβ Pathway: IRF6 is involved in the TGFβ signaling pathway. TGFβ signaling can regulate the expression of IRF6. nih.govnih.gov During palate development, TGFβ signaling induces IRF6 expression, potentially through the binding of SMAD4 to the IRF6 promoter. nih.govnih.gov Furthermore, IRF6 can modulate the TGFβ pathway. Mutations in IRF6 can alter the expression and phosphorylation of downstream SMAD2/3, thereby affecting the functionality of the TGFβ pathway. dntb.gov.uafrontiersin.org This interaction between IRF6 and the TGFβ pathway is crucial for maxillofacial development, particularly palate formation. nih.govfrontiersin.org TGFβ2-AS1, a long non-coding RNA, has also been shown to be regulated by IRF6 and influences the phosphorylation of SMAD2/3 within the TGFβ pathway. dntb.gov.uafrontiersin.org

PI3K/AKT Pathway: Research suggests that IRF6 is involved in modulating the PI3K/AKT pathway. researchgate.netnih.gov Studies have indicated that IRF6 might mediate the PI3K-regulatory subunit PIK3R2, which in turn modulates the PI3K/AKT pathway. researchgate.netnih.gov This interaction has been observed in the context of breast cancer pathogenesis, where elevated IRF6 expression was found to suppress cell proliferation and tumorigenicity, potentially through the regulation of the PI3K/AKT pathway via downregulating PIK3R2. researchgate.netnih.gov The PI3K/AKT pathway is a critical intracellular signaling cascade involved in growth control and homeostasis. nih.gov

Other Pathways: IRF6 also interacts with other signaling pathways, including the Notch and Wnt pathways, which are important for cell fate and developmental processes. abcam.com IRF6 is a direct target of canonical Notch signaling in keratinocyte differentiation and acts as a mediator of its pro-differentiation and tumor suppressor functions. nih.govresearchgate.net

Advanced Research Methodologies and Model Systems for Irf6 Protein Studies

Genetic and Genomic Approaches

Genetic and genomic strategies have been pivotal in identifying mutations in the IRF6 gene and in understanding its contribution to various conditions. These approaches range from targeted sequencing of single genes to large-scale association studies in diverse populations.

Whole-Exome Sequencing (WES) and Sanger Sequencing

Whole-Exome Sequencing (WES) and Sanger sequencing have been fundamental in the discovery of pathogenic variants in the IRF6 gene. WES allows for the comprehensive analysis of the protein-coding regions of the genome, making it an efficient tool for identifying rare genetic variants responsible for Mendelian disorders. Following the identification of a candidate variant by WES, Sanger sequencing is often employed as a gold-standard method for validation and segregation analysis within families.

A notable application of this combined approach was in the investigation of a three-generation family with Van der Woude syndrome (VWS), a developmental disorder characterized by cleft lip and/or palate. Through WES, a novel stop-gain mutation (c.748C>T:p.R250X) in the IRF6 gene was identified. Subsequent Sanger sequencing confirmed that this mutation co-segregated exclusively with the disease phenotype within the family, providing strong evidence for its causality. nih.gov

CRISPR-based Gene Editing and Knockout Models

The advent of CRISPR-Cas9 technology has revolutionized the study of gene function by enabling precise genome editing. This powerful tool has been utilized to create knockout models for IRF6, allowing researchers to investigate the specific consequences of gene inactivation in various cellular and animal models.

In human postnatal keratinocytes derived from oral mucosa and foreskin, a CRISPR/Cas9 approach was used to ablate IRF6. researchgate.net This cellular model demonstrated that the loss of IRF6 disrupts epithelial homeostasis, affecting colony morphology, migration patterns, and the differentiation potential of these cells. researchgate.net Such studies provide valuable insights into the role of IRF6 in maintaining epithelial integrity.

Furthermore, commercial CRISPR/Cas9 knockout kits for the IRF6 gene are available for both human and mouse systems, facilitating the generation of genetically modified cell lines and animal models for research. nih.govnih.gov These tools are instrumental in dissecting the molecular pathways regulated by IRF6 and for preclinical studies.

Genome-Wide Association Studies (GWAS) and Candidate Gene Studies

Genome-Wide Association Studies (GWAS) have been instrumental in identifying common genetic variants that contribute to the risk of complex diseases. These studies analyze hundreds of thousands of genetic variations across the genomes of many individuals to find associations with a particular trait or disease. A large-scale meta-analysis of GWAS identified a significant association between the single nucleotide polymorphism (SNP) rs2013162 in the IRF6 gene and an increased risk of ischemic stroke. biomedpharmajournal.org

Candidate gene studies, on the other hand, focus on analyzing specific genes suspected of being involved in a particular disease based on prior knowledge of the gene's function. Numerous candidate gene studies have investigated the role of IRF6 in non-syndromic orofacial clefts. researchgate.netnih.govnih.govnih.gov These studies have consistently shown a strong association between variants in IRF6 and the risk of cleft lip and/or palate across different populations, solidifying its role as a major susceptibility gene for this common birth defect. researchgate.netnih.gov For instance, a large-scale study screened 1,521 families with presumed non-syndromic orofacial clefts and identified several likely causal IRF6 mutations, concluding that such mutations are found in a small but significant percentage of these families. nih.gov

Transcriptomic and Proteomic Analyses

Transcriptomic and proteomic approaches provide a global view of gene expression and protein-DNA interactions, offering deeper insights into the regulatory networks governed by transcription factors like IRF6.

RNA Sequencing (RNA-Seq) and Microarray Profiling

RNA Sequencing (RNA-Seq) is a powerful high-throughput sequencing method used to profile the entire transcriptome of a cell or tissue. This technique has been employed to identify the downstream targets and pathways regulated by IRF6. In a study on breast cancer, RNA-Seq was used to compare the genomic expression profiles of cells with and without IRF6 overexpression. nih.gov The analysis identified 642 differentially expressed genes, revealing that IRF6 may modulate the PI3K/AKT pathway, in part by mediating the expression of the PI3K regulatory subunit PIK3R2. nih.gov

Microarray profiling is another technology used to measure the expression levels of large numbers of genes simultaneously. In a study using a zebrafish model, microarray analysis was instrumental in identifying Grainyhead-like 3 (Grhl3) as a direct downstream effector of Irf6 in the differentiation of the embryonic superficial epithelium, or periderm. nih.gov Another study utilized microarrays to characterize the molecular changes in the skin of Irf6 null mouse embryos, revealing significant alterations in the expression of 573 genes, including many markers of epidermal differentiation. nih.gov

Research FindingOrganism/Cell LineTechnology UsedKey Genes/Pathways Identified
IRF6 modulates the PI3K/AKT pathwayHuman breast cancer cells (MDA-MB-231)RNA-SeqPIK3R2
Grhl3 is a direct effector of Irf6 in periderm differentiationZebrafish embryosMicroarrayGrhl3
Altered expression of epidermal differentiation markers in Irf6 null skinMouse embryosMicroarrayLoricrin, Filaggrin, Keratin 1

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA Binding Site Identification

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a robust method used to identify the genome-wide binding sites of a specific protein, such as a transcription factor. This technique combines chromatin immunoprecipitation with high-throughput sequencing to map the direct interactions between a protein and DNA.

ChIP-seq analysis has been performed in normal human primary keratinocytes to identify the genomic regions where IRF6 binds. nih.gov This study identified thousands of high-fidelity IRF6 binding sites, providing a comprehensive map of its direct regulatory targets. nih.gov When combined with gene expression profiling in keratinocytes where IRF6 was depleted, this approach revealed that many of the direct IRF6 target genes are involved in crucial cellular processes such as cell cycle regulation, differentiation, cell adhesion, and cell-cell contact. researchgate.net These findings underscore the role of IRF6 as a key regulator of epidermal homeostasis. researchgate.net

Mass Spectrometry (LC-MS/MS) for Protein Interaction and Stability Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying protein-protein interactions and assessing protein stability. nih.govembopress.orgyoutube.com In the context of Interferon Regulatory Factor 6 (IRF6), this methodology is crucial for elucidating its molecular partnerships and degradation pathways, which are central to its function.

The general workflow for identifying protein interactions using LC-MS/MS often begins with affinity purification, such as immunoprecipitation (IP), where an antibody specific to the "bait" protein (in this case, IRF6) is used to isolate it from a cell lysate. embopress.orgembopress.org Any proteins that are bound to IRF6 ("prey") are co-precipitated. This entire complex is then digested, typically with trypsin, into smaller peptides. The resulting peptide mixture is separated using liquid chromatography and then analyzed by a tandem mass spectrometer. embopress.orgthermofisher.com The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence, allowing for the identification of the interacting proteins. embopress.org For instance, co-immunoprecipitation experiments have been used to pull down IRF6 and identify associated proteins via Western blot, a technique that often precedes large-scale mass spectrometry to confirm known or suspected interactions. researchgate.netnih.gov

Mass spectrometry can also be applied to analyze protein stability. Techniques like thermal proteome profiling (TPP) can be coupled with LC-MS/MS to determine a protein's melting curve. embopress.org Changes in this curve under different conditions can reveal alterations in protein stability. While specific LC-MS/MS stability studies on IRF6 are not detailed in the provided context, the methodology allows for assessing how factors like post-translational modifications (e.g., phosphorylation) or binding to other proteins might affect IRF6's structural integrity and turnover rate. nih.gov For example, studies have shown that IRF6 phosphorylation can target it for proteasome-mediated degradation, a process that could be quantified using advanced mass spectrometry techniques. researchgate.netcellsignal.com

Table 1: Methodologies for IRF6 Interaction and Stability Analysis

Technique Application for IRF6 Principle
Co-Immunoprecipitation (Co-IP) Identification of IRF6 binding partners (e.g., maspin, ubiquitin). researchgate.net An antibody targeting IRF6 is used to precipitate IRF6 and any associated proteins from a cell lysate.
LC-MS/MS High-throughput identification of the full spectrum of IRF6 interactors. embopress.orgembopress.org Peptides from a purified protein complex are separated by chromatography and sequenced by mass spectrometry to identify individual proteins.

| Thermal Proteome Profiling (TPP) | Assessment of IRF6 protein stability in response to cellular signals or binding events. embopress.org | Measures the change in thermal stability of proteins across the proteome. Interacting proteins often show similar stability profiles. |

Structural Biology Techniques

Homology Modeling and Predicted Protein Structure Analysis (e.g., AlphaFold2)

Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. For IRF6, its highly conserved N-terminal DNA-binding domain (DBD) shares structural homology with other members of the IRF family, such as IRF1. researchgate.netijisrt.com Researchers have used the crystal structure of IRF1's DBD as a template to model the corresponding domain in IRF6. researchgate.net These models predict a helix-turn-helix motif, which is characteristic of many DNA-binding proteins, and highlight the positions of conserved tryptophan residues crucial for the domain's structure. researchgate.netresearchgate.net Such models are invaluable for predicting how disease-causing mutations, for instance those found in Van der Woude syndrome, might disrupt the protein's structure and its ability to bind DNA. researchgate.net

More recently, the advent of AlphaFold2, a deep learning-based algorithm, has revolutionized protein structure prediction. nih.gov The AlphaFold Protein Structure Database provides a predicted model for the full-length human IRF6 protein. ebi.ac.ukuniprot.org This model offers structural insights beyond the DBD, covering the less-conserved C-terminal protein-binding domain. ijisrt.comuniprot.org AlphaFold2 predicts the structure with a per-residue confidence score (pLDDT), indicating which parts of the model are likely to be accurate. ebi.ac.uk While regions with low confidence scores may be intrinsically disordered, the high-confidence portions of the model provide a robust framework for formulating hypotheses about IRF6's mechanism of action and its interactions with other molecules. nih.gov

Table 2: Structural Analysis of IRF6 Domains

Domain Modeling Technique Key Structural Features Functional Implication
N-Terminal DNA-Binding Domain (DBD) Homology Modeling. researchgate.net Contains a helix-turn-helix motif and conserved penta-tryptophan repeats. ijisrt.comresearchgate.net Binds to specific DNA sequences (ISRE sites) to regulate gene transcription. researchgate.net

In Vitro Cellular Assays

Cell Proliferation, Migration, Invasion, and Apoptosis Assays

A variety of in vitro cellular assays have been instrumental in defining the functional roles of IRF6, particularly its involvement in cell growth, movement, and survival. These assays are typically performed in cultured cell lines, allowing for the controlled manipulation of IRF6 expression.

Cell Proliferation and Viability Assays: The effect of IRF6 on cell proliferation is often studied using colony formation assays, MTT assays, or BrdU incorporation assays. researchgate.netnih.govnih.gov Studies in squamous cell carcinoma (SCC), urothelial carcinoma (UC), and breast cancer cell lines have shown that overexpression of IRF6 inhibits colony formation and reduces cell viability, suggesting it acts as a tumor suppressor. researchgate.netnih.govnih.gov Conversely, depleting IRF6 using shRNA increases tumor growth in colony formation assays. researchgate.net For example, adenoviral overexpression of IRF6 in breast cancer cell lines like MCF7 and MDA-MB-231 led to a reduction in cell numbers. nih.gov

Cell Migration and Invasion Assays: The role of IRF6 in cell motility is frequently assessed using scratch (wound healing) assays and Matrigel (B1166635) invasion assays. nih.govnih.gov In keratinocytes, knockdown of IRF6 has been shown to delay the closing of an in vitro scratch wound, indicating a role in regulating cell migration. nih.govresearchgate.net Furthermore, silencing IRF6 in SCC cell lines was found to induce invasion through Matrigel, supporting its role in suppressing cancer cell invasiveness. nih.gov

Apoptosis Assays: To determine if IRF6 influences programmed cell death, researchers employ techniques like Annexin V/7-AAD staining followed by flow cytometry. researchgate.net Overexpression of IRF6 in urothelial carcinoma cells resulted in an increased percentage of apoptotic cells. researchgate.net In neuronal cell models, IRF6 expression was positively correlated with the expression of active caspase-3, a key executioner of apoptosis. nih.gov Knockdown of IRF6 in these cells suppressed active caspase-3 expression and protected against apoptosis induced by oxidative stress. nih.govnih.gov This suggests that IRF6 can promote apoptosis in certain cellular contexts.

Table 3: Summary of IRF6 Function in Cellular Assays

Assay Type Cell Line Examples Observation upon IRF6 Overexpression/Activity Observation upon IRF6 Knockdown/Depletion
Proliferation (Colony Formation) TSGH8301, BFTC905 (UC); UMUC3, J82 (UC); SCC lines. researchgate.netnih.gov Inhibited tumor growth and colony formation. researchgate.net Increased tumor growth. researchgate.net
Migration (Scratch Assay) Keratinocytes. nih.govresearchgate.net N/A Delayed wound closure. nih.gov
Invasion (Matrigel Assay) SCC lines. nih.gov N/A Induced matrigel invasion. nih.gov

| Apoptosis (Annexin V) | UMUC3 (UC); PC12 cells. researchgate.netnih.gov | Increased percentage of apoptotic cells; increased active caspase-3. researchgate.netnih.gov | Decreased apoptosis; suppressed active caspase-3. nih.gov |

Reporter Gene Assays for Promoter Activity

Reporter gene assays are a fundamental tool for studying gene expression and are used to measure the activity of a promoter or the transcriptional activity of a protein like IRF6. thermofisher.comnih.gov In this type of assay, a regulatory DNA sequence (e.g., the promoter of a gene of interest) is cloned upstream of a reporter gene, which encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). thermofisher.comsanger.ac.uk This construct is then introduced into cells. The amount of reporter protein produced, which can be quantified by measuring light output (luminescence) or fluorescence, serves as a direct readout of the promoter's activity. thermofisher.comsanger.ac.uk

In the context of IRF6, which is a transcription factor, reporter assays can be used in two main ways:

To identify genes regulated by IRF6: A reporter construct can be built using the promoter of a suspected target gene. The activity of this reporter can then be measured in cells with normal, overexpressed, or depleted levels of IRF6. An increase or decrease in reporter activity would suggest that IRF6 directly or indirectly regulates that promoter. For example, ectopic expression of IRF6 in TE1 cells, which have low endogenous IRF6, was shown to enhance the expression of OVOL1, a direct IRF6 target. nih.gov This effect could be precisely quantified using an OVOL1 promoter-reporter assay.

To study the activity of the IRF6 promoter itself: The regulatory region of the IRF6 gene can be cloned into a reporter vector to identify factors and signaling pathways that control IRF6 expression. For instance, studies have shown that IRF6 expression can be repressed by promoter methylation in squamous cell carcinomas, a mechanism that could be functionally validated by showing reduced activity of a methylated IRF6 promoter-reporter construct. nih.gov

These assays are highly sensitive and allow for the quantitative analysis of transcriptional regulation, providing crucial insights into the molecular pathways governed by IRF6. sanger.ac.uknih.gov

Immunofluorescence and Western Blot Analysis for Expression and Localization

Immunofluorescence and Western blot are indispensable immunoassays for investigating the expression levels and subcellular localization of the IRF6 protein.

Western Blot Analysis: This technique is used to quantify the amount of IRF6 protein in a given sample. bosterbio.com It involves separating proteins from a cell or tissue lysate by size using gel electrophoresis, transferring them to a membrane, and then detecting the IRF6 protein using a specific primary antibody. bosterbio.com Western blotting has been widely used to show that IRF6 expression is reduced or absent in breast carcinoma and squamous cell carcinoma cell lines compared to normal epithelial cells. cellsignal.comnih.gov It has also been used to monitor changes in IRF6 expression and phosphorylation state in response to mitogenic stimuli or cell cycle progression. researchgate.netnih.gov For example, studies have shown that cellular proliferation can promote the phosphorylation of IRF6, which appears as a distinct, slower-migrating band on a Western blot, leading to its subsequent degradation. researchgate.netcellsignal.com

Immunofluorescence (IF): IF is a microscopy-based technique used to visualize the location of a protein within a cell. Cells are fixed, permeabilized, and then incubated with an antibody against IRF6. This primary antibody is then detected with a secondary antibody conjugated to a fluorophore. By viewing the cells under a fluorescence microscope, the subcellular distribution of IRF6 can be determined. nih.gov For example, immunofluorescence analysis in MCF-10A cells treated with a proteasome inhibitor showed an accumulation of IRF6. nih.gov In studies of traumatic brain injury, double-labeling immunofluorescence was used to demonstrate that IRF6 co-localized specifically with neurons, but not with astrocytes or oligodendrocytes, and was found in the same cells as the apoptosis marker active caspase-3. nih.gov This technique is critical for understanding where IRF6 functions within the cell and how its location might change in response to different cellular conditions.

Table 4: Application of Immunoassays for IRF6 Analysis

Technique Information Provided Key Findings from Research
Western Blot Protein expression level and post-translational modifications (e.g., phosphorylation). researchgate.netcellsignal.com IRF6 expression is downregulated in various cancer cell lines. cellsignal.com Phosphorylation of IRF6 is cell-cycle dependent and targets it for degradation. researchgate.netnih.gov

| Immunofluorescence | Subcellular localization and co-localization with other proteins. nih.govnih.gov | IRF6 can accumulate in cells upon proteasome inhibition. nih.gov IRF6 co-localizes with neuronal apoptosis markers after brain injury. nih.gov |

In Vivo Animal Models

The study of Interferon Regulatory Factor 6 (IRF6) has been significantly advanced through the use of in vivo animal models. These models, particularly zebrafish and mice, have been instrumental in elucidating the protein's crucial roles in embryonic development, especially in craniofacial and epidermal morphogenesis.

Zebrafish (irf6 mutant and rescue models) for Developmental Studies

The zebrafish (Danio rerio) has emerged as a powerful model organism for investigating the function of the irf6 gene due to its rapid, external, and transparent embryonic development. dntb.gov.ua However, initial studies revealed that germline mutagenesis of irf6 in zebrafish results in embryonic lethality, with embryos rupturing during gastrulation. This early lethality initially hindered the analysis of irf6's role in later developmental processes such as craniofacial formation. nih.govresearchgate.net

To overcome this challenge, researchers have developed sophisticated conditional and rescue models. One such approach involves the use of an optogenetic system, which provides precise temporal control over gene disruption. nih.gov In this system, a light-sensitive activation protein is used to induce a dominant-negative form of the irf6 protein. When zebrafish embryos are exposed to light after the completion of epiboly (approximately 10 hours post-fertilization), they circumvent the early lethality and develop specific craniofacial abnormalities, including a hanging jaw phenotype and a cleft palate. nih.gov This model has been critical for demonstrating the specific requirement of irf6 in palate development. nih.gov

Another strategy to study irf6 function involves the injection of a dominant-negative truncation mutant irf6 mRNA into embryos. This approach also leads to epiboly arrest, underscoring the gene's essential role in early embryonic development. nih.gov

Rescue experiments in zebrafish have further solidified the understanding of IRF6 function and its conservation across species. The severe phenotypes observed in irf6 maternal-null mutant embryos, such as periderm rupture, can be effectively rescued by the injection of human IRF6 mRNA. This not only restores normal embryonic development but also normalizes the expression of downstream genes involved in epithelial and craniofacial development. The ability of human IRF6 to rescue the zebrafish mutant phenotype highlights the significant cross-species conservation of IRF6 protein structure and function.

Studies in zebrafish have also begun to unravel the genetic pathways in which irf6 operates. For instance, research indicates that irf6 regulates the expression of esrp1, another gene important for palate development. researchgate.net Genetic disruption of either irf6 or esrp1/2 in zebrafish leads to a cleft of the anterior neurocranium, a structure analogous to the mammalian palate. researchgate.netnih.gov Lineage tracing of cranial neural crest cells in these mutants revealed that the clefting phenotype is not due to a defect in cell migration but rather to impaired chondrogenesis. researchgate.netnih.gov

Table 1: Zebrafish Models for IRF6 Protein Studies

Model Type Method of Generation Key Phenotypes Research Findings
Germline Mutant CRISPR-Cas9 mutagenesis Embryonic lethality during gastrulation Demonstrates the essential role of irf6 in early embryonic development.
Optogenetic Model Microinjection of light-sensitive protein and dominant-negative irf6 plasmid Hanging jaw, cleft palate Allows for temporal control of irf6 disruption, revealing its specific role in palate development post-epiboly. nih.gov
Dominant-Negative mRNA Injection of mRNA encoding a truncated irf6 protein Epiboly arrest Confirms the critical function of irf6 during early embryogenesis. nih.gov

| Rescue Model | Injection of human IRF6 mRNA into irf6 maternal-null mutants | Rescue of periderm rupture and restoration of normal development | Highlights the conserved function of IRF6 protein between humans and zebrafish. |

Mouse Models (Irf6 knockout mice) for Phenotypic Characterization

Mouse models have been fundamental in characterizing the in vivo functions of IRF6, particularly in mammalian development. The phenotypes observed in Irf6 knockout mice closely mirror some of the clinical features seen in human syndromes associated with IRF6 mutations, such as Van der Woude and Popliteal Pterygium Syndromes. nih.gov

Complete knockout of the Irf6 gene in mice results in perinatal lethality. nih.gov The homozygous null (Irf6-/-) embryos exhibit a range of severe developmental abnormalities. nih.govfrontiersin.org The primary defect appears to be in the differentiation and proliferation of keratinocytes, leading to a failure in the formation of a normal stratified epidermis. nih.govfrontiersin.org The epidermis in these knockout mice is thicker than in wild-type littermates, and the suprabasal keratinocytes fail to terminally differentiate. nih.gov

This epidermal defect has profound consequences for craniofacial and limb development. A key feature of Irf6 knockout mice is the presence of a cleft palate. nih.gov This is thought to be a secondary consequence of the epithelial defects; specifically, abnormal oral adhesions are believed to prevent the palatal shelves from elevating and fusing correctly. frontiersin.org Palate development in these mice arrests after palatal elongation, with the shelves remaining in a vertical orientation. nih.gov

Furthermore, Irf6 null mice display extensive skin adhesions, where the skin of the limbs is fused to the body wall, and the esophageal lumen is obliterated by adhesions. nih.govnih.gov These severe skin and limb phenotypes underscore the critical role of IRF6 in maintaining epithelial integrity during development. nih.gov

To dissect the specific roles of IRF6 in different epithelial layers, a partial genetic rescue model has been developed. researchgate.net In this model, Irf6 expression is driven in the basal epithelium of Irf6 knockout embryos using a Keratin 14 (KRT14) promoter. researchgate.netnih.gov These "rescue" embryos survive the immediate perinatal period, unlike the full knockouts. researchgate.netnih.gov Macroscopic examination reveals a rescue of the skin adhesions between the axial and appendicular skeleton. researchgate.net However, this targeted expression does not completely rescue the orofacial clefting or the adhesions between the palate and tongue. researchgate.netnih.gov This finding suggests that IRF6 expression is required in multiple cell layers, including the periderm, for normal orofacial development. researchgate.net Even in these partially rescued mice, persistent esophageal adhesions are observed, which likely contribute to their eventual postnatal demise. nih.gov

Table 2: Phenotypic Characterization of Irf6 Knockout Mouse Models

Mouse Model Genotype Key Phenotypes Key Research Findings
Full Knockout Irf6-/- Perinatal lethality, abnormal stratified epidermis, cleft palate, skin and oral adhesions, limb defects. nih.govnih.gov IRF6 is essential for keratinocyte proliferation and differentiation, and its absence leads to severe epidermal, craniofacial, and limb abnormalities. nih.gov

| Partial Rescue | Irf6-/-; KRT14-Irf6 | Survival beyond birth, rescue of skin adhesions, persistent cleft palate and oral/esophageal adhesions. researchgate.netnih.gov | Demonstrates that IRF6 function in the basal epithelium is sufficient to rescue some skin defects, but its expression in other cell layers (e.g., periderm) is crucial for palate and esophageal development. researchgate.netnih.gov |

Current Challenges and Future Directions in Irf6 Protein Research

Elucidating Undiscovered Transcriptional Targets and Regulatory Networks

A primary challenge in IRF6 research is the identification of its complete set of direct and indirect transcriptional targets. While IRF6 is known to be a key mediator downstream of p63 and to engage in a feedback loop to regulate keratinocyte proliferation and differentiation, the full scope of the genes it governs is not yet known. maayanlab.cloud

Recent studies have begun to unravel parts of this network. For instance, IRF6 is known to be regulated by upstream TGFβ3 and to modulate the TGFβ signaling pathway by regulating downstream targets, which is crucial for palate development. nih.govfrontiersin.org In gastric cancer models, IRF6 expression has been shown to be negatively regulated by the transcription factor ZEB1 and positively regulated by ELF3. nih.gov Furthermore, systematic bioinformatics analyses have identified a network of genes related to cleft lip with or without cleft palate (CL/P) that interact with IRF6, including Msx1, Pvrl1, Pax9, Jag2, Tgfb3, Rara, Gli2, and Tgfb2. nih.gov

Future research must employ advanced techniques like ChIP-seq and RNA-seq in various cellular contexts to build a comprehensive map of IRF6 binding sites and the resultant changes in gene expression. Uncovering these targets will be crucial to understanding how IRF6 orchestrates complex developmental processes.

Known Regulator Effect on IRF6 Expression/Activity Cellular/Developmental Context
p63Activates transcriptionEpidermal and craniofacial development wikipedia.org
TGFβ3Upstream regulatorPalatal fusion nih.govfrontiersin.org
ZEB1Negative regulator (repressor)Gastric cancer nih.gov
ELF3Positive regulator (activator)Gastric cancer nih.gov

Comprehensive Mapping of IRF6 Protein-Protein Interaction Landscape

The function of a transcription factor is often modulated by its interaction with other proteins. The protein-protein interaction (PPI) landscape of IRF6 is only partially understood. IRF6 possesses a highly conserved N-terminal DNA-binding domain and a C-terminal protein-binding domain, known as the SMIR domain, which is crucial for forming homo- and heterodimers. nih.gov

Recent research using liquid chromatography-mass spectrometry (LC-MS/MS) identified that a pathogenic IRF6 mutation leads to reduced binding to histone modification-associated proteins such as NAA10, SNRPN, and NAP1L1. nih.gov This suggests a role for IRF6 in epigenetic regulation. Additionally, IRF6 has been shown to interact with SERPINB5 (Maspin), and this interaction is regulated by phosphorylation. ijisrt.com There is also evidence suggesting potential complexes between IRF6 and other IRF family members, like IRF5 and IRF8, which could link its developmental functions to immunity. msu.edu

A significant future goal is to perform a systematic, unbiased screen (e.g., using affinity purification-mass spectrometry) to identify all interacting partners of IRF6 in different cell types. This will provide a more complete picture of the protein complexes in which IRF6 participates and how these interactions dictate its functional specificity.

Understanding Context-Dependent Functions and Cellular Specificity

IRF6's function is highly dependent on the cellular context. While its role in balancing proliferation and differentiation in keratinocytes is well-established, its functions in other tissues are emerging. maayanlab.cloudresearchgate.net For example, studies have revealed a previously unknown role for IRF6 in intestinal epithelial cell (IEC) biology, where it regulates epithelial development and moderates innate immune responses. researchgate.netbiorxiv.org Knockout of Irf6 in IEC organoids was associated with dysregulated growth and development pathways. biorxiv.org

Furthermore, research in mouse models has demonstrated that IRF6 has both cell-autonomous and non-cell-autonomous roles during tongue development, where it is expressed in the mesoderm-derived muscle and influences the Myf5+ cell lineage. plos.org There is also evidence suggesting a role in T-cell development, as Irf6 is expressed at various stages of the T-cell lineage. msu.edu

A key challenge is to dissect how the same protein can execute distinct functions in different cells. Future studies should focus on tissue-specific knockout models and single-cell transcriptomics to understand how the local cellular environment, including the availability of co-factors and chromatin accessibility, dictates IRF6's functional output.

Exploring Novel Post-Translational Modifications and their Regulatory Roles

Post-translational modifications (PTMs) are critical for regulating protein function, and IRF6 is no exception. Phosphorylation is a key PTM for IRF6, influencing its stability, dimerization, and nuclear translocation. ijisrt.comnih.gov Specifically, phosphorylation at serine residues Ser-413 and Ser-424 by the kinase RIPK4 has been shown to be an important activation step. nih.gov The phosphorylation status of IRF6 is also cell-cycle dependent and can signal for its degradation via the proteasome. uniprot.org

While phosphorylation and ubiquitination are known to regulate IRF6, the full spectrum of its PTMs remains to be explored. uniprot.org Other modifications, such as acetylation, methylation, or SUMOylation, could also play significant roles in fine-tuning its activity. researchgate.netescholarship.org

Future research should utilize advanced mass spectrometry techniques to identify novel PTMs on IRF6. Subsequently, the functional consequences of these modifications must be validated by studying mutant versions of the protein that either mimic or block these PTMs. Identifying the enzymes (writers and erasers) that add or remove these modifications will also open new avenues for understanding IRF6 regulation. researchgate.netresearchgate.net

Development of Advanced In Vitro and In Vivo Systems for Functional Dissection

Understanding IRF6 function has been greatly aided by various model systems. Irf6-null mice exhibit severe developmental abnormalities, including a hyperproliferative epidermis that fails to differentiate, leading to skin and craniofacial defects. wikipedia.orgnih.gov These models have been instrumental in establishing IRF6's essential role in epidermal development. nih.gov

In vitro, CRISPR/Cas9-mediated ablation of IRF6 in human keratinocytes has been used to study its role in cell colony morphology and migration. researchgate.netnih.gov More complex systems like primary intestinal epithelial cell organoids have been developed to study its function in a three-dimensional, tissue-relevant context. researchgate.net Additionally, the zebrafish model has proven valuable; irf6 maternal-null mutant zebrafish embryos fail to develop a proper periderm and can be used in rescue assays to test the functionality of human IRF6 variants. nih.govnih.gov

The development of more sophisticated models is a key future direction. This includes creating conditional knockout mice to study IRF6 function in specific tissues at specific times, thereby avoiding embryonic lethality. biorxiv.org Furthermore, patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into relevant cell types (e.g., keratinocytes) to model IRF6-related disorders in a human-specific context and to screen for potential therapeutic compounds.

Model System Key Findings/Applications Reference
Irf6-null MiceRevealed hyperproliferative epidermis, failed terminal differentiation, and craniofacial defects. wikipedia.orgnih.gov
CRISPR/Cas9 KeratinocytesShowed IRF6 controls colony cohesion and migration patterns. researchgate.netnih.gov
Zebrafish EmbryosUsed for rescue assays to test the pathogenicity of human IRF6 mutations. nih.govnih.gov
Intestinal OrganoidsDemonstrated a role for IRF6 in epithelial development and immunity. researchgate.netbiorxiv.org

Bridging Genetic Variants to Detailed Molecular Pathogenic Mechanisms

Numerous mutations in the IRF6 gene have been linked to human diseases, particularly Van der Woude syndrome (VWS) and Popliteal Pterygium Syndrome (PPS). nih.gov These mutations include missense, nonsense, and frameshift variants that often result in loss-of-function or haploinsufficiency. nih.govnih.govnih.gov For example, a novel nonsense mutation (c.748C>T:p.R250X) was found to cause a premature stop codon, leading to the loss of the protein-binding domain and altered subcellular localization from the nucleus to the cytoplasm. nih.govfrontiersin.org Another frameshift variant was shown to produce an unstable protein that is targeted for proteasomal degradation. nih.gov

A major challenge is to move from simply identifying a disease-associated variant to understanding its precise molecular consequences. Many variants are classified as "variants of uncertain significance" (VUS), and determining their pathogenicity is difficult. Computational prediction tools can be inconsistent, highlighting the need for functional validation. nih.gov

Future work must focus on systematically characterizing the functional impact of these genetic variants. This involves expressing mutant proteins in cellular or animal models to assess their stability, localization, DNA-binding affinity, transcriptional activity, and protein-protein interactions. nih.gov Integrating this functional data with structural modeling, based on predicted structures from tools like AlphaFold2, can provide a more robust framework for classifying variants and understanding how they disrupt protein function to cause disease. nih.gov This detailed mechanistic understanding is fundamental for developing targeted therapies for IRF6-related disorders.

Q & A

Q. What experimental methods are used to detect and characterize the IR6 protein during herpesvirus infection?

Researchers employ immunoprecipitation with IR6-specific antisera, in vitro translation of IR6 mRNA, and Western blotting to confirm its ~33 kDa molecular weight . Immunofluorescence and confocal microscopy reveal its dynamic subcellular localization, transitioning from cytoplasmic distribution to perinuclear "crown-like" structures during late infection stages .

Q. What is the temporal expression profile of the this compound in equine herpesvirus 1 (EHV-1)?

The this compound is expressed as early as 1–2 hours post-infection and persists throughout the viral lifecycle. Pulse-chase labeling experiments confirm continuous synthesis, with phosphorylation modulating its association with virions and nucleocapsids .

Q. How is the this compound distinguished from glycosylated viral proteins?

Despite possessing two potential N-linked glycosylation sites, biochemical assays (e.g., tunicamycin treatment, radiolabeling with oligosaccharide precursors) confirm the this compound does not undergo glycosylation or enter the secretory pathway .

Advanced Research Questions

Q. How does the this compound interact with nuclear lamins to facilitate herpesvirus nucleocapsid egress?

Co-immunoprecipitation and colocalization studies demonstrate direct interaction between IR6 and nuclear lamins. Mutant herpesvirus strains lacking functional IR6 exhibit reduced infectivity, suggesting IR6-mediated lamin disassembly is critical for nucleocapsid budding through the nuclear membrane . Methodologies like 3D confocal imaging and lamin-specific antibodies are essential to map these interactions.

Q. What methodologies resolve contradictions in this compound’s regulatory role?

Transient transfection assays with IR6 expression constructs and promoter-reporter systems (e.g., chloramphenicol acetyltransferase) show no transcriptional regulatory activity, contradicting initial hypotheses. Researchers must combine knockout models with proteomic screens to identify IR6’s true functional partners .

Q. How do phosphorylation dynamics influence IR6’s subcellular localization and virion association?

Metabolic labeling with radioactive orthophosphate and phosphatase inhibitors reveals phosphorylation peaks at mid-infection. Phospho-specific antibodies and time-lapse microscopy link these modifications to IR6’s redistribution to perinuclear regions and stable incorporation into virions .

Q. Why do IR6 antibody levels in Lyme arthritis patients lack correlation with disease activity?

Despite high diagnostic sensitivity for Lyme arthritis (LA), longitudinal serology shows persistent IR6 antibodies post-treatment, independent of clinical progression. Researchers must account for antigenic variability (e.g., Borrelia species-specific DbpA/IR6 epitopes) and geographical strain differences when interpreting serological data .

Methodological Recommendations

  • For structural studies: Combine cryo-EM with crosslinking mass spectrometry to resolve IR6-lamin interaction interfaces.
  • For functional studies: Use CRISPR-Cas9 knockouts in in vitro infection models to dissect IR6’s role in viral egress.
  • For serological studies: Pair IR6 ELISA with recombinant DbpA/BBK32 antigens to improve Lyme disease diagnostic accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.